6,7-Dehydrostipiamide

CAS No.:

Cat. No.: VC1854166

Molecular Formula: C32H43NO3

Molecular Weight: 489.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H43NO3 |

|---|---|

| Molecular Weight | 489.7 g/mol |

| IUPAC Name | (2E,4E,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,8,10,14-pentaen-6-ynamide |

| Standard InChI | InChI=1S/C32H43NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h9-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b12-9+,15-11+,24-21+,26-16+,28-22+/t25-,27+,29-,31+/m0/s1 |

| Standard InChI Key | QPEDHRUJCSVRGT-XZTMJTCKSA-N |

| Isomeric SMILES | C[C@@H](CCC1=CC=CC=C1)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C#C/C=C/C=C(\C)/C(=O)N[C@@H](C)CO)O |

| Canonical SMILES | CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC#CC=CC=C(C)C(=O)NC(C)CO)O |

Introduction

Chemical Structure and Properties

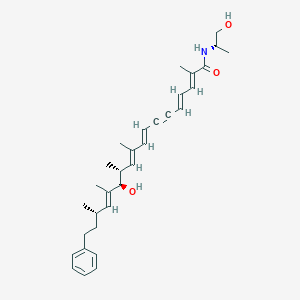

6,7-Dehydrostipiamide is a synthetic derivative of stipiamide with an alkyne functionality replacing the Z-olefin at positions 6 and 7 of the carbon chain. The compound has garnered significant attention in the field of organic chemistry due to its complex structure and potential applications.

Basic Chemical Properties

The chemical characteristics of 6,7-Dehydrostipiamide are summarized in Table 1:

Table 1: Chemical Properties of 6,7-Dehydrostipiamide

| Property | Value |

|---|---|

| Molecular Formula | C32H43NO3 |

| Molecular Weight | 489.7 g/mol |

| IUPAC Name | (2E,4E,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,8,10,14-pentaen-6-ynamide |

| Chemical Class | Polyene enyne amide |

| Physical State | Not specified in literature |

The structural distinction between 6,7-Dehydrostipiamide and stipiamide lies in the replacement of a Z-olefin with an alkyne functionality. This seemingly minor modification has profound implications for the compound's biological activity and toxicity profile, as will be discussed in subsequent sections .

Synthesis Methods

The synthesis of 6,7-Dehydrostipiamide has been achieved through several innovative approaches, demonstrating the advancement of synthetic organic chemistry in creating complex molecular architectures.

Zr-Catalyzed Asymmetric Carboalumination Approach

-

Zr-catalyzed asymmetric carboalumination

-

Pd-catalyzed cross-coupling of organozincs

-

Brown crotylboration

-

Corey-Peterson olefination

This synthetic strategy represents a significant advancement in the selective formation of stereochemically complex molecules, allowing for precise control over the multiple stereogenic centers present in the final compound .

Castro-Stephens Coupling Approach

Another synthetic route to 6,7-Dehydrostipiamide employs Castro-Stephens coupling methodology. In this approach, vinyl iodide 10 undergoes coupling with acetylene 11 to yield 6,7-Dehydrostipiamide in approximately 50% yield . This method offers a complementary approach to the synthesis of this complex molecule.

Table 2: Comparison of Synthetic Approaches to 6,7-Dehydrostipiamide

The development of these synthetic routes has enabled researchers to produce sufficient quantities of 6,7-Dehydrostipiamide for comprehensive biological evaluation, underscoring the importance of synthetic organic chemistry in drug discovery .

Biological Activity and Multidrug Resistance Reversal

The most significant attribute of 6,7-Dehydrostipiamide is its remarkable ability to reverse multidrug resistance (MDR) in cancer cells while exhibiting substantially lower toxicity compared to stipiamide.

Multidrug Resistance Reversal Properties

6,7-Dehydrostipiamide has demonstrated excellent inhibition of multidrug resistance in cancer cell lines. Most notably, at a concentration of 10 μM, it entirely reversed the MDR phenotype in MCF-7adrR human breast cancer cells, restoring their sensitivity to adriamycin with an ED50 of 0.2 nM .

Research has shown that 6,7-Dehydrostipiamide restores the cytotoxicity of adriamycin to resistant human breast cancer cells at remarkably low concentrations, with some sources indicating efficacy at concentrations as low as 4 nM .

Comparison with Other MDR Reversal Agents

The activity of 6,7-Dehydrostipiamide surpasses that of established MDR reversal agents such as verapamil, the clinical standard. When compared directly, a higher concentration of verapamil (22 μM) was found to be less effective in MDR reversal (ED50 = 10 nM) than 6,7-Dehydrostipiamide .

Table 3: Comparison of MDR Reversal Agents

| Agent | Concentration Required for MDR Reversal | Efficacy (ED50 for Adriamycin in MCF-7adrR cells) | Toxicity (ED50) | Therapeutic Index |

|---|---|---|---|---|

| 6,7-Dehydrostipiamide | 10 μM | 0.2 nM | ~1 μM | Not fully specified |

| Stipiamide | Not fully specified | Not fully specified | 0.03 nM | Not fully specified |

| Verapamil | 22 μM | 10 nM | Not fully specified | 5 |

| Dual-domain 6,7-Dehydrostipiamide derivatives | 260 nM (with 2 nM adriamycin) | Not fully specified | Not fully specified | 0.25 |

This comparative analysis clearly demonstrates the superior efficacy of 6,7-Dehydrostipiamide as an MDR reversal agent .

Toxicity Profile

Perhaps one of the most significant advancements represented by 6,7-Dehydrostipiamide is its dramatically improved toxicity profile compared to stipiamide. While stipiamide exhibited high toxicity (ED50 = 0.03 nM against MCF-7adrR cells), 6,7-Dehydrostipiamide showed near complete removal of toxicity with an ED50 of approximately 1 μM .

This remarkable reduction in toxicity is attributed to the structural modification from Z-olefin to alkyne, which presumably abrogates mitochondrial arrest while preserving the compound's ability to interact with P-glycoprotein, the key mediator of multidrug resistance .

Mechanism of Action

The mechanism by which 6,7-Dehydrostipiamide reverses multidrug resistance appears to involve direct interaction with P-glycoprotein (P-gp), an ATP-dependent membrane transporter that functions as an efflux pump for various drugs.

Interaction with P-glycoprotein

P-glycoprotein, encoded by the MDR1 gene, is an ATP-driven membrane-bound multi-drug transporter that actively pumps chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy .

6,7-Dehydrostipiamide appears to interact directly with P-glycoprotein, inhibiting its function and thereby preventing the efflux of chemotherapeutic agents from cancer cells. This mechanism explains its ability to restore the sensitivity of resistant cancer cells to drugs like adriamycin .

Structure-Activity Relationship

The remarkable difference in activity and toxicity between stipiamide and 6,7-Dehydrostipiamide highlights the critical importance of specific structural features for optimal biological activity. The replacement of the Z-olefin with an alkyne functionality at positions 6 and 7 appears to be the key modification that preserves MDR reversal activity while dramatically reducing toxicity .

This observation has led to the development of structure-activity relationship models that guide the design of even more effective derivatives, as discussed in the following section.

Derivatives and Advanced Applications

Building upon the promising results observed with 6,7-Dehydrostipiamide, researchers have developed more advanced derivatives and delivery strategies to further enhance its efficacy.

Polyvalent MDR Reversal Agents

An innovative approach to enhancing the efficacy of 6,7-Dehydrostipiamide involves the development of polyvalent MDR reversal agents. These agents contain two or more stipiamide-based domains linked into a potent polyvalent structure .

In these polyvalent designs, the stipiamide-based domains are linked by hydrocarbon linkers, typically polyethylene glycol (PEG) spacers. The spacing between domains is carefully engineered to position the nitrogen atoms of the stipiamide-based domains approximately 3 Å to 50 Å apart, optimizing their interaction with multiple binding sites on P-glycoprotein .

Dual-Domain Compounds

Particularly promising are dual-domain MDR reversal agents consisting of two 6,7-Dehydrostipiamide-based domains bound by polyethylene glycol spacers. These compounds are designed to span multiple binding sites on P-glycoprotein, occlude the channel, and lead to more effective MDR reversal .

Studies have shown that these dual-domain compounds restore the cytotoxicity of adriamycin to resistant human breast cancer cells at low concentrations (260 nM, with 2 nM adriamycin). Furthermore, they exhibit lower toxicity and have improved therapeutic indices (0.25, compared to 5 for verapamil) .

Table 4: Structure-Activity Relationships in 6,7-Dehydrostipiamide Derivatives

These structure-activity relationships provide valuable guidance for the continued development of even more effective MDR reversal agents based on the 6,7-Dehydrostipiamide scaffold .

Synthesis Challenges and Solutions

The synthesis of 6,7-Dehydrostipiamide presents several challenges that have been addressed through innovative methodologies in organic chemistry.

Stereochemical Control

One of the principal challenges in synthesizing 6,7-Dehydrostipiamide is achieving precise control over the multiple stereogenic centers and olefin geometries present in the molecule. The compound contains multiple E-configured olefins that must be selectively installed with high geometric purity .

Researchers have overcome this challenge through the application of stereoselective methodologies such as Zr-catalyzed asymmetric carboalumination, which allows for the precise installation of stereogenic centers with high enantiomeric excess .

Coupling Reactions

Another significant challenge involves the formation of carbon-carbon bonds between complex fragments. This has been addressed through the application of advanced coupling methodologies such as Pd-catalyzed cross-coupling reactions, which enable the selective union of complex molecular fragments under mild conditions .

The development of these synthetic methodologies has been crucial for accessing 6,7-Dehydrostipiamide in sufficient quantities for biological evaluation and potential clinical development.

Future Research Directions

The promising results observed with 6,7-Dehydrostipiamide have opened several avenues for future research and development.

Optimization of Structure

Further structural optimization of 6,7-Dehydrostipiamide derivatives may yield compounds with even greater efficacy and improved pharmacokinetic properties. Particular attention is being directed toward identifying the optimal spacing and configuration in dual-domain compounds .

Clinical Development

The remarkable ability of 6,7-Dehydrostipiamide to reverse multidrug resistance while exhibiting low toxicity positions it as a promising candidate for clinical development. Future research will likely focus on preclinical and clinical evaluation of this compound or its derivatives as adjuvants to conventional chemotherapy in treating resistant cancers .

Combination Therapy Approaches

The potential synergy between 6,7-Dehydrostipiamide and various chemotherapeutic agents represents another promising avenue for research. Identifying optimal drug combinations and dosing regimens could lead to more effective treatment strategies for multidrug-resistant cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume